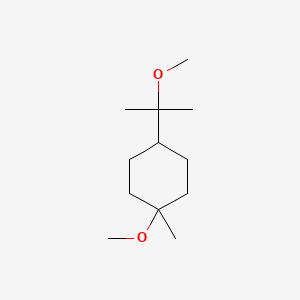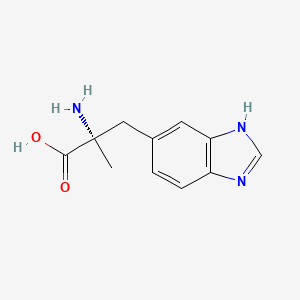![molecular formula C72H72 B14695966 Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene CAS No. 24330-18-5](/img/structure/B14695966.png)
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene is a highly complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and numerous double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene typically involves multiple steps, including cyclization reactions and the formation of double bonds. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of such complex compounds is often challenging and may require specialized equipment and conditions. The scalability of the synthesis process is a critical factor, and optimization of reaction conditions is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The specific conditions, such as solvent, temperature, and reaction time, would depend on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Decacyclo[583114,8111,15118,22125,29132,36139,43146,50
Chemistry: As a model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: Potential use in studying the interactions of complex hydrocarbons with biological systems.
Medicine: Exploration of its potential as a therapeutic agent or drug delivery system.
Industry: Use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene would depend on its interactions with molecular targets and pathways. These interactions could involve binding to specific receptors, enzymes, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene include other polycyclic hydrocarbons with multiple fused rings and double bonds. Examples include:
- This compound
- Other polycyclic aromatic hydrocarbons (PAHs) : Compounds with multiple aromatic rings, such as benzo[a]pyrene and chrysene.
Uniqueness
The uniqueness of this compound lies in its highly complex structure and the potential for unique chemical and biological properties. Its multiple fused rings and numerous double bonds make it a subject of interest for further research and exploration.
Properties
CAS No. |
24330-18-5 |
|---|---|
Molecular Formula |
C72H72 |
Molecular Weight |
937.3 g/mol |
IUPAC Name |
decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene |
InChI |
InChI=1S/C72H72/c1-10-55-28-30-57-12-2-14-59(47-57)32-34-61-16-4-18-63(49-61)36-38-65-20-6-22-67(51-65)40-42-69-24-8-26-71(53-69)44-45-72-27-9-25-70(54-72)43-41-68-23-7-21-66(52-68)39-37-64-19-5-17-62(50-64)35-33-60-15-3-13-58(48-60)31-29-56(11-1)46-55/h1-27,46-54H,28-45H2 |
InChI Key |
KIRYUPYIWKINFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC=C2)CCC3=CC(=CC=C3)CCC4=CC(=CC=C4)CCC5=CC(=CC=C5)CCC6=CC=CC(=C6)CCC7=CC=CC(=C7)CCC8=CC=CC(=C8)CCC9=CC=CC(=C9)CCC2=CC=CC1=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
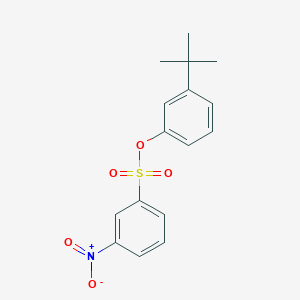

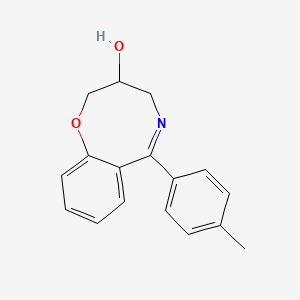
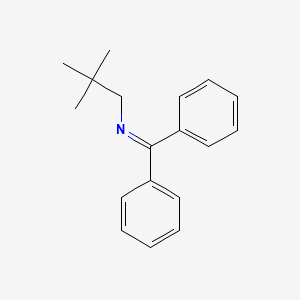

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)

